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Compound of Interest

2-Bromo-4,5-dimethoxybenzoic
Compound Name: ]
acid

Cat. No.: B014678

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Bromo-4,5-
dimethoxybenzoic acid (CAS No: 6286-46-0), a key intermediate in organic synthesis. The
document details its characteristic spectroscopic signature, encompassing Nuclear Magnetic
Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry
(MS). Furthermore, standardized experimental protocols for acquiring such data are provided,
alongside a visual workflow for the spectroscopic analysis of the compound.

Core Data Presentation

The following tables summarize the key quantitative spectral data for 2-Bromo-4,5-
dimethoxybenzoic acid.

'H NMR (Proton Nuclear Magnetic Resonance) Spectral
Data
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~10-13 Singlet (broad) 1H -COOH
~7.3 Singlet 1H Ar-H (H-6)
~7.1 Singlet 1H Ar-H (H-3)
~3.9 Singlet 3H -OCHs (at C-5)
~3.8 Singlet 3H -OCHs (at C-4)

Note: Exact chemical shifts can vary depending on the solvent and concentration.

3C NMR (Carbon-13 Nuclear Magnetic Resonance)

Spectral Data

Chemical Shift (8) ppm Assignment
~168 -COOH

~152 Ar-C (C-5)
~148 Ar-C (C-4)
~125 Ar-C (C-1)
~116 Ar-CH (C-6)
~115 Ar-CH (C-3)
~112 Ar-C (C-2)
~56.5 -OCHs (at C-5)
~56.0 -OCHs (at C-4)

Note: Assignments are based on typical chemical shifts for substituted benzoic acids and may

vary slightly based on experimental conditions.

FT-IR (Fourier-Transform Infrared) Spectroscopy Data
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Wavenumber . . . .
Intensity Vibration Functional Group

(cm™)
2500-3300 Broad, Strong O-H stretch Carboxylic Acid
2900-3000 Medium C-H stretch (sp?) Methoxy groups
~3050 Weak C-H stretch (sp?) Aromatic Ring
1680-1710 Strong C=0 stretch Carboxylic Acid
1580-1600 Medium C=C stretch Aromatic Ring

Asymmetric C-O )

_ Ether & Carboxylic
1200-1300 Strong stretch & O-H in-plane Acid
ci

bend

Symmetric C-O
1000-1100 Strong Ether

stretch
~600-800 Medium-Strong C-Br stretch Aryl Bromide

Mass Spectrometry (MS) Data

miz Relative Intensity (%) Proposed Fragment
[M+2]* (presence of 81Br
262 ~98 ,
isotope)
[M]* (Molecular lon, presence
260 100 _
of 7°Br isotope)
245 Moderate [M - CHs]*
217 Moderate [M - COOH]*
193 Low [M - Br]*
116 Low Further fragmentation

Mandatory Visualization
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The following diagram illustrates a typical workflow for the comprehensive spectroscopic
characterization of a chemical compound such as 2-Bromo-4,5-dimethoxybenzoic acid.
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Caption: Workflow for the Spectroscopic Characterization of a Chemical Compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: 5-10 mg of 2-Bromo-4,5-dimethoxybenzoic acid is accurately
weighed and dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
CDCls or DMSO-de) in a clean, dry vial. The solution is then transferred to a 5 mm NMR
tube.
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e Instrument Parameters (*H NMR): The spectrum is typically acquired on a 400 MHz or 500
MHz NMR spectrometer. Key parameters include a 30-degree pulse angle, an acquisition
time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

e Instrument Parameters (33C NMR): The spectrum is acquired on the same instrument. A
proton-decoupled pulse sequence is used. A larger number of scans is typically required due
to the lower natural abundance of 13C.

o Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-
corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent
peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

e Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of 2-Bromo-4,5-
dimethoxybenzoic acid is finely ground with about 100-200 mg of dry, spectroscopic grade
potassium bromide (KBr) in an agate mortar and pestle. The mixture is then compressed in a
die under high pressure to form a transparent or translucent pellet.

e Background Spectrum: A background spectrum of a pure KBr pellet or the empty sample
compartment is recorded.

o Sample Spectrum: The KBr pellet containing the sample is placed in the spectrometer's
sample holder, and the infrared spectrum is recorded, typically in the range of 4000-400
cm~L,

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

e Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the
analysis of this compound.

e Sample Preparation: A dilute solution of 2-Bromo-4,5-dimethoxybenzoic acid is prepared
in a volatile organic solvent (e.g., methanol or dichloromethane).
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e GC Separation: A small volume of the sample solution is injected into the GC, where it is
vaporized and separated on a capillary column.

« lonization: As the compound elutes from the GC column, it enters the mass spectrometer
and is ionized, typically using Electron lonization (El) at 70 eV.

e Mass Analysis: The resulting molecular ion and fragment ions are separated by a mass
analyzer based on their mass-to-charge ratio (m/z).

» Detection: A detector records the abundance of each ion, generating a mass spectrum.

» To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromo-4,5-dimethoxybenzoic
Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b014678#2-bromo-4-5-dimethoxybenzoic-acid-
spectral-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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